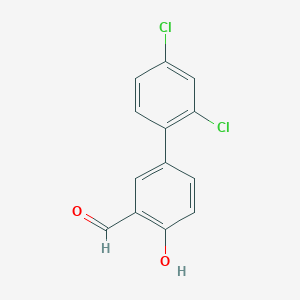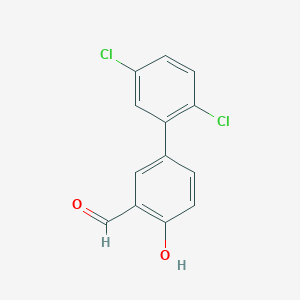
4-(3,5-Dichlorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorophenyl)-2-formylphenol, 95% (hereafter referred to as 4-DFP-95) is a synthetic phenol compound that is used in a variety of scientific research applications. It is a colorless to white crystalline solid with a melting point of approximately 150-152 °C. 4-DFP-95 is a versatile compound that can be used in a variety of laboratory experiments, due to its unique properties and structure.
Aplicaciones Científicas De Investigación
4-DFP-95 is widely used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various compounds. Additionally, 4-DFP-95 has been used to study the effects of environmental pollutants on the body, and to investigate the effects of genetic mutations. 4-DFP-95 can also be used to study the effects of various hormones on the body, and to investigate the effects of various dietary supplements.
Mecanismo De Acción
The mechanism of action of 4-DFP-95 is not fully understood, but it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, 4-DFP-95 is thought to act as an antioxidant, and may be useful in preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFP-95 are not yet fully understood, but it is believed to have several beneficial effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, 4-DFP-95 has been shown to inhibit the growth of certain cancer cells, and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-DFP-95 in laboratory experiments has several advantages. It is a relatively inexpensive compound, and has a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use. For example, it can be toxic in high concentrations, and can cause skin and eye irritation. Additionally, it can interfere with the results of certain laboratory tests, and can also interfere with the metabolism of certain drugs.
Direcciones Futuras
There are several potential future directions for the use of 4-DFP-95. For example, it could be used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various compounds. Additionally, it could be used to study the effects of environmental pollutants on the body, and to investigate the effects of genetic mutations. Finally, 4-DFP-95 could be used to study the effects of various hormones on the body, and to investigate the effects of various dietary supplements.
Métodos De Síntesis
4-DFP-95 can be synthesized using a reaction between 3,5-dichlorophenol and formaldehyde. This reaction is a two-step process in which the first step involves the formation of the aldol condensation product, and the second step involves the formation of the Schiff base. The reaction is conducted in an acidic medium, typically in a solution of hydrochloric acid. The reaction is usually complete in a few hours, and the product can then be isolated and purified by recrystallization.
Propiedades
IUPAC Name |
5-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMHEGWCSVRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685286 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111120-99-0 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)